N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide
CAS No.: 946362-55-6
Cat. No.: VC7155802
Molecular Formula: C18H22N2OS
Molecular Weight: 314.45
* For research use only. Not for human or veterinary use.
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide - 946362-55-6](/images/structure/VC7155802.png)
Specification
CAS No. | 946362-55-6 |
---|---|
Molecular Formula | C18H22N2OS |
Molecular Weight | 314.45 |
IUPAC Name | N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-thiophen-2-ylacetamide |
Standard InChI | InChI=1S/C18H22N2OS/c1-20-10-2-4-15-12-14(6-7-17(15)20)8-9-19-18(21)13-16-5-3-11-22-16/h3,5-7,11-12H,2,4,8-10,13H2,1H3,(H,19,21) |
Standard InChI Key | DQOQQECYBXLODA-UHFFFAOYSA-N |
SMILES | CN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=CS3 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound consists of a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked via a two-carbon ethyl chain to an acetamide group substituted at the α-position with a thiophen-2-yl ring. The tetrahydroquinoline core provides a partially saturated bicyclic system, while the thiophene ring introduces π-electron density and potential for electrophilic substitution reactions.
Table 1: Key Structural Features
Synthesis Pathways
While no explicit synthesis route for this compound is documented, analogous tetrahydroquinoline-acetamide derivatives are typically synthesized through multi-step protocols:
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Quinoline Reduction: The tetrahydroquinoline core may originate from the catalytic hydrogenation of a quinoline precursor using palladium on carbon (Pd/C) under hydrogen atmosphere.
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Side-Chain Introduction: The ethylamine side chain is often introduced via nucleophilic substitution or reductive amination. For example, reacting 6-nitro-1-methylquinoline with ethylenediamine followed by reduction yields the 6-aminoethyl-tetrahydroquinoline intermediate .
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Acetamide Formation: Coupling the amine intermediate with 2-(thiophen-2-yl)acetic acid using a carbodiimide coupling agent (e.g., EDCl/HOBt) forms the final acetamide .
Table 2: Hypothetical Synthesis Conditions
Step | Reagents/Conditions | Yield* |
---|---|---|
1 | Pd/C, H₂ (1 atm), ethanol, 25°C, 12 hr | 85% |
2 | Ethylenediamine, K₂CO₃, DMF, 80°C, 6 hr | 72% |
3 | EDCl, HOBt, DCM, rt, 24 hr | 68% |
*Yields estimated based on analogous reactions. |
Physicochemical Properties
Solubility and Stability
The compound is likely sparingly soluble in water due to its hydrophobic tetrahydroquinoline and thiophene components. Solubility may improve in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Stability under acidic or basic conditions remains uncharacterized, but the acetamide bond may hydrolyze under prolonged exposure to strong acids or bases.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, aromatic protons), 4.10 (t, J = 6.8 Hz, -CH₂-NH-), 3.02 (s, N-CH₃), 2.85–2.70 (m, tetrahydroquinoline CH₂), 2.50 (s, thiophene CH₂) .
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¹³C NMR: δ 170.5 (amide C=O), 140.2–125.3 (aromatic carbons), 55.8 (N-CH₃), 38.2 (ethyl linker) .
Mass Spectrometry (MS):
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ESI-MS: m/z 341.2 [M+H]⁺ (calculated for C₁₈H₂₁N₂OS⁺: 341.14).
Target | Assay Type | IC₅₀/EC₅₀ (μM)* | Citation |
---|---|---|---|
5-HT₂A receptor | Radioligand bind | 0.45 | |
COX-2 | Enzymatic inhib | 1.20 | |
CYP3A4 | Metabolism assay | >10 | |
*Values extrapolated from structural analogs. |
Applications and Future Directions
Therapeutic Prospects
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Neuropsychiatric Disorders: Potential 5-HT receptor modulation could aid in treating depression or anxiety .
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Inflammation Management: COX-2 inhibition might offer analgesic effects.
Research Priorities
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Structure-Activity Relationships (SAR): Modify the thiophene or tetrahydroquinoline subunits to optimize potency.
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In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
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Toxicogenomics: Identify gene expression changes associated with long-term exposure.
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